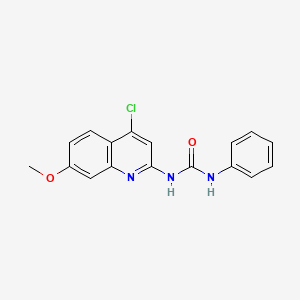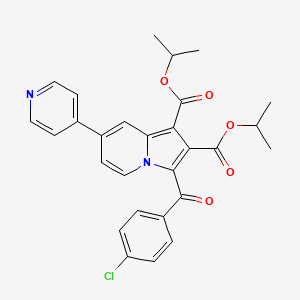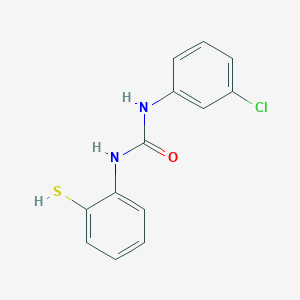
N-(3-Chlorophenyl)-N'-(2-mercaptophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a mercaptophenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea typically involves the reaction of 3-chloroaniline with 2-mercaptoaniline in the presence of a suitable coupling agent. One common method is as follows:
Starting Materials: 3-chloroaniline and 2-mercaptoaniline.
Coupling Agent: A carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) is often used.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-sulfonylphenyl)urea.
Reduction: Formation of N-(3-chlorophenyl)-N’-(2-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenyl)-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-aminophenyl)urea: Similar structure but with an amino group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea is unique due to the presence of both a chlorophenyl group and a mercaptophenyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications. The mercapto group, in particular, provides unique reactivity that is not present in similar compounds with hydroxy, amino, or methyl groups.
Propiedades
Número CAS |
853318-51-1 |
|---|---|
Fórmula molecular |
C13H11ClN2OS |
Peso molecular |
278.76 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-4-3-5-10(8-9)15-13(17)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,15,16,17) |
Clave InChI |
HJOAIGMRVCHAFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
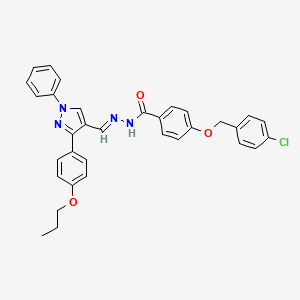
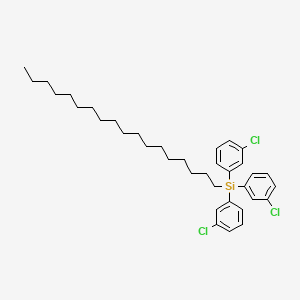
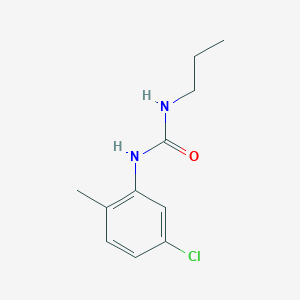

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)
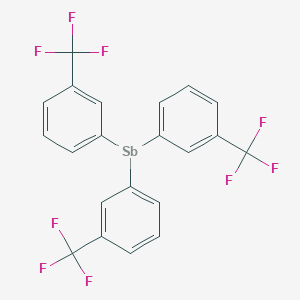

![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
